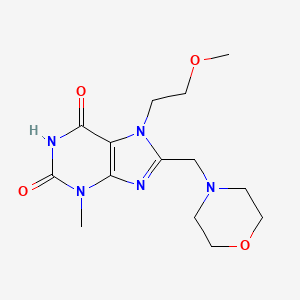

7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Description

This compound is a trisubstituted purine-2,6-dione derivative with a 2-methoxyethyl group at position 7, a methyl group at position 3, and a morpholin-4-ylmethyl substituent at position 8 (). Its molecular formula is C₁₃H₁₉N₅O₄ (molar mass: 309.32 g/mol) according to one source, while another derivative with a 1,3-dimethyl substitution is reported as C₁₅H₂₃N₅O₄ (CID 2990390; ).

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-17-12-11(13(20)16-14(17)21)19(5-6-22-2)10(15-12)9-18-3-7-23-8-4-18/h3-9H2,1-2H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPKQCVDHDARPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 3-methylxanthine with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or alcohols, while substitution reactions could introduce various functional groups into the purine ring.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Purine derivatives are known to inhibit enzymes involved in DNA and RNA synthesis, making them valuable tools in molecular biology research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of cancer and viral infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 7

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

This analog replaces the 2-methoxyethyl group with a lipophilic 4-chlorobenzyl moiety. The chlorine atom may improve membrane permeability but could reduce solubility compared to the methoxyethyl chain ().7-(2-Phenylethyl) Derivatives

Compounds such as 8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione (CAS 847408-78-0) incorporate aromatic groups, which may enhance π-π interactions in enzyme binding pockets ().

Modifications at Position 8

Morpholine vs. Piperazine Substituents

Replacing morpholine with a piperazine ring (e.g., 8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione ) alters basicity and hydrogen-bonding capacity, influencing inhibitory activity against kinases ().- Hydrazine-Based Substituents The compound 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione exhibits potent CK2 inhibition (IC₅₀ = 8.5 µM), suggesting that planar substituents at position 8 enhance enzyme binding ().

Data Tables

Biological Activity

7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes morpholino groups that enhance solubility and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N6O4, with a molecular weight of approximately 364.406 g/mol. The presence of multiple functional groups allows for interactions with various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N6O4 |

| Molecular Weight | 364.406 g/mol |

| Purity | ≥95% |

Research indicates that this compound may act as an inhibitor of specific kinases involved in cell cycle regulation. For example, modifications in the purine core have been linked to selective inhibition of kinases such as Nek2 and CDK2. These kinases play critical roles in cancer progression and cellular proliferation.

Biological Activity

- Anticancer Potential : Studies suggest that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. The compound has shown promise in targeting pathways involved in tumor growth and metastasis.

- Kinase Inhibition : The compound has been found to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Nucleic Acid Interaction : Its structure suggests potential interactions with nucleic acids, which could affect transcription factors involved in cellular processes such as proliferation and repair mechanisms.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. The IC50 values were determined to be within the nanomolar range, indicating potent activity.

- Animal Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.